

Fundamental concepts of steam quality and its measurement

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An In-depth Technical Guide to the Fundamental Concepts of Steam Quality and its Measurement

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Steam Quality

In pharmaceutical and biotechnology manufacturing, steam is a critical utility, primarily used for sterilization of equipment, process vessels, and product containers. The effectiveness of a steam sterilization process is not solely dependent on temperature and pressure, but is critically influenced by the physical properties of the steam itself. Steam quality refers to the physical characteristics of steam that are crucial for efficient and reliable sterilization.[1][2] For applications in the pharmaceutical industry, particularly those involving sterilization, ensuring high-quality steam is paramount to guarantee product sterility, prevent equipment damage, and maintain process consistency.[3][4]

The three primary physical attributes that define steam quality for sterilization purposes are dryness, the level of superheat, and the concentration of non-condensable gases (NCGs).[1][2] Deviations from the specified limits for these parameters can lead to failed sterilization cycles, wet loads which compromise sterility, and damage to sensitive equipment.[1][5] International standards, such as the European Standard EN 285, provide a widely accepted baseline for steam quality acceptance criteria in the pharmaceutical industry and are often referenced by other national and international standards like ISO 17665.[1][6][7]

Core Concepts of Steam Quality

Steam quality is a multifaceted concept encompassing several key parameters. Understanding these is essential for any professional involved in sterilization processes.

Types of Steam

The state of steam can be broadly categorized, and its type significantly impacts its application and effectiveness.

- **Saturated Steam:** This is the most common type of steam used for sterilization. It exists at a temperature and pressure where water and steam can coexist.[8] When saturated steam condenses on a cooler surface, it releases a large amount of latent heat at a constant temperature, which is the primary mechanism for moist heat sterilization.[9][10]
- **Unsaturated Steam (Wet Steam):** This is a mixture of saturated steam and entrained water droplets.[8][11] The presence of excess moisture reduces the energy content of the steam, can lead to wet packs after sterilization, and may impede steam penetration.[1][12]
- **Superheated Steam:** This type of steam is heated to a temperature higher than its boiling point at a given pressure.[8][9] Superheated steam behaves more like hot air and is less effective for sterilization because it does not condense until its temperature drops to the saturation point. This delay in condensation hinders the transfer of latent heat.[5][7]
- **Clean and Pure Steam:** These terms relate to the purity of the steam in terms of chemical and biological contaminants. In the pharmaceutical industry, steam is often generated from highly purified water (e.g., Water for Injection - WFI) to prevent contamination of the product or equipment.[3][13] While steam purity is a distinct concept from steam quality, it is a critical consideration in drug development and manufacturing.[4]

Dryness Fraction (x)

The dryness fraction is a critical measure of steam quality, quantifying the amount of water in wet steam.[14] It is defined as the ratio of the mass of dry steam to the total mass of the steam and entrained water mixture.[11][15]

- $x = 1$: Represents 100% dry saturated steam (no liquid water).

- $x = 0$: Represents 100% liquid water (saturated liquid).
- $0 < x < 1$: Represents wet steam.[16]

For example, steam with a dryness fraction of 0.95 contains 95% dry steam and 5% liquid water by mass.[14] High dryness is crucial because the majority of the usable energy in steam is in its latent heat of vaporization, which is only released upon condensation.[16] Water droplets carry significantly less energy (sensible heat) and reduce the overall heat transfer efficiency.[16]

Superheat

Superheat refers to the condition where the temperature of the steam is higher than its saturation temperature at a given pressure.[1] This can occur due to excessive pressure drops in the steam distribution system.[6] While it may seem that hotter steam would be better, superheated steam is actually detrimental to moist heat sterilization.[7] It acts as a dry gas and must cool down to its saturation temperature before it can condense and release its latent heat, thereby delaying the sterilization process.[5]

Non-Condensable Gases (NCGs)

Non-condensable gases, such as air and carbon dioxide, are gases that do not condense under the conditions of steam sterilization.[3] Their presence in the steam supply is problematic because they are poor conductors of heat and can interfere with steam penetration into the load.[5] NCGs can form insulating pockets on the surfaces to be sterilized, preventing direct contact with the steam and potentially leading to sterilization failure.[5]

Quantitative Acceptance Criteria for Steam Quality

For pharmaceutical applications, steam quality must adhere to strict quantitative limits, primarily defined by the EN 285 standard. These criteria ensure the reliability and repeatability of steam sterilization processes.

Parameter	Symbol	Acceptance Criteria (as per EN 285)	Rationale
Dryness Value	x	≥ 0.95 (for metal loads) ≥ 0.90 (for laboratory autoclaves)	Ensures sufficient latent heat for effective sterilization and prevents wet loads. [1] [17]
Superheat	ΔT	$\leq 25^{\circ}\text{C}$	Prevents the steam from acting as hot air, ensuring condensation and efficient heat transfer. [1] [6]
Non-Condensable Gases	% by volume	$\leq 3.5\%$	Minimizes interference with heat transfer and ensures proper steam penetration into the load. [3] [6]

Experimental Protocols for Steam Quality Measurement

Accurate measurement of steam quality parameters is essential for the validation and routine monitoring of steam sterilization systems. The following sections detail the methodologies for these key tests.

Measurement of Non-Condensable Gases

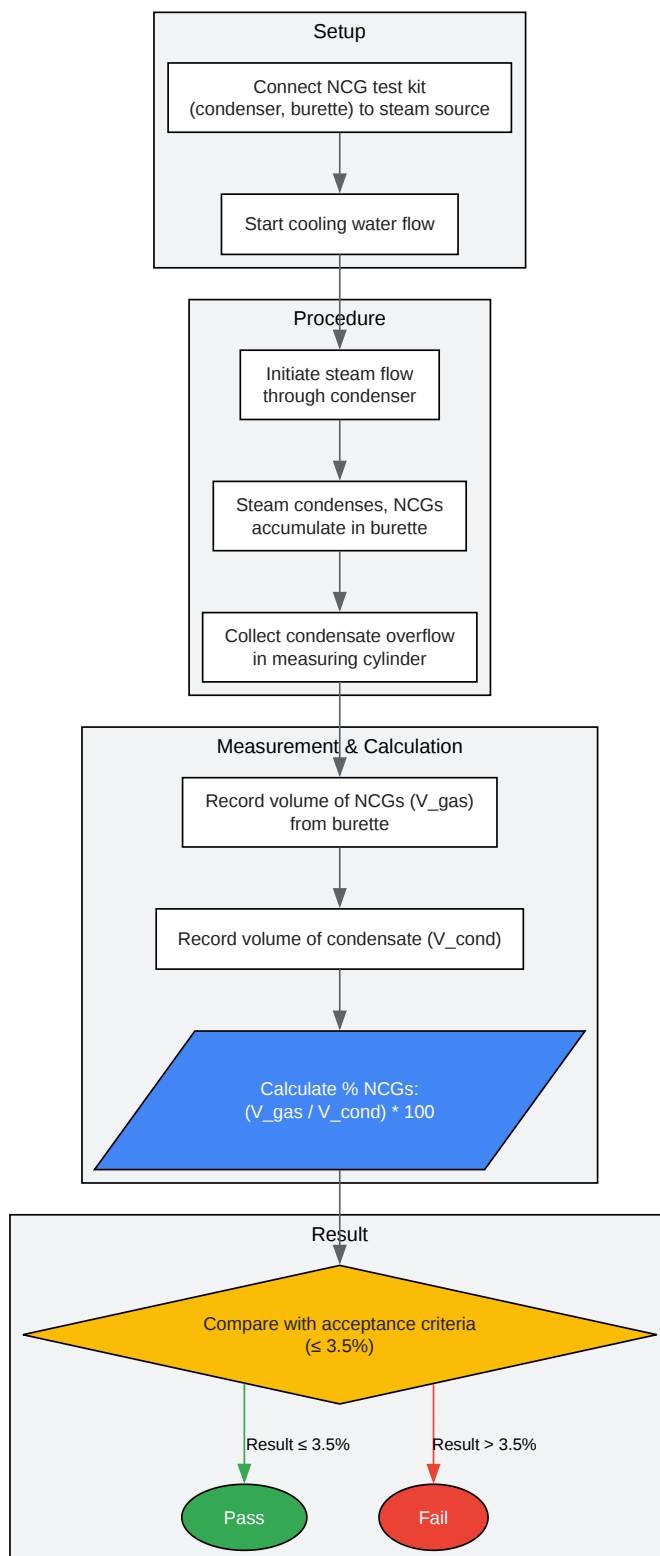
Principle: This test involves condensing a sample of steam and collecting any gases that are released. The volume of the collected gas is then compared to the volume of the condensate to determine the percentage of NCGs.[\[11\]](#)

Experimental Protocol:

- Connect the steam source to a specialized NCG test kit, which includes a condenser and a burette.[\[6\]](#)
- Initiate the flow of steam through the condenser. Cooling water is circulated around the condenser to facilitate the condensation of steam.
- As the steam condenses, any NCGs present will separate and accumulate at the top of the burette, displacing the condensate.[\[15\]](#)
- The condensed steam overflows from the condenser and is collected in a graduated measuring cylinder.[\[11\]](#)
- Continue the test until a sufficient volume of condensate has been collected.
- Record the volume of the gas collected in the burette and the volume of the condensate collected in the measuring cylinder.
- The percentage of non-condensable gases is calculated using the following formula: % NCGs = (Volume of Gas / Volume of Condensate) x 100

Logical Workflow for Non-Condensable Gas Measurement

Workflow for Non-Condensable Gas Measurement

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Caption: Workflow for Non-Condensable Gas Measurement.

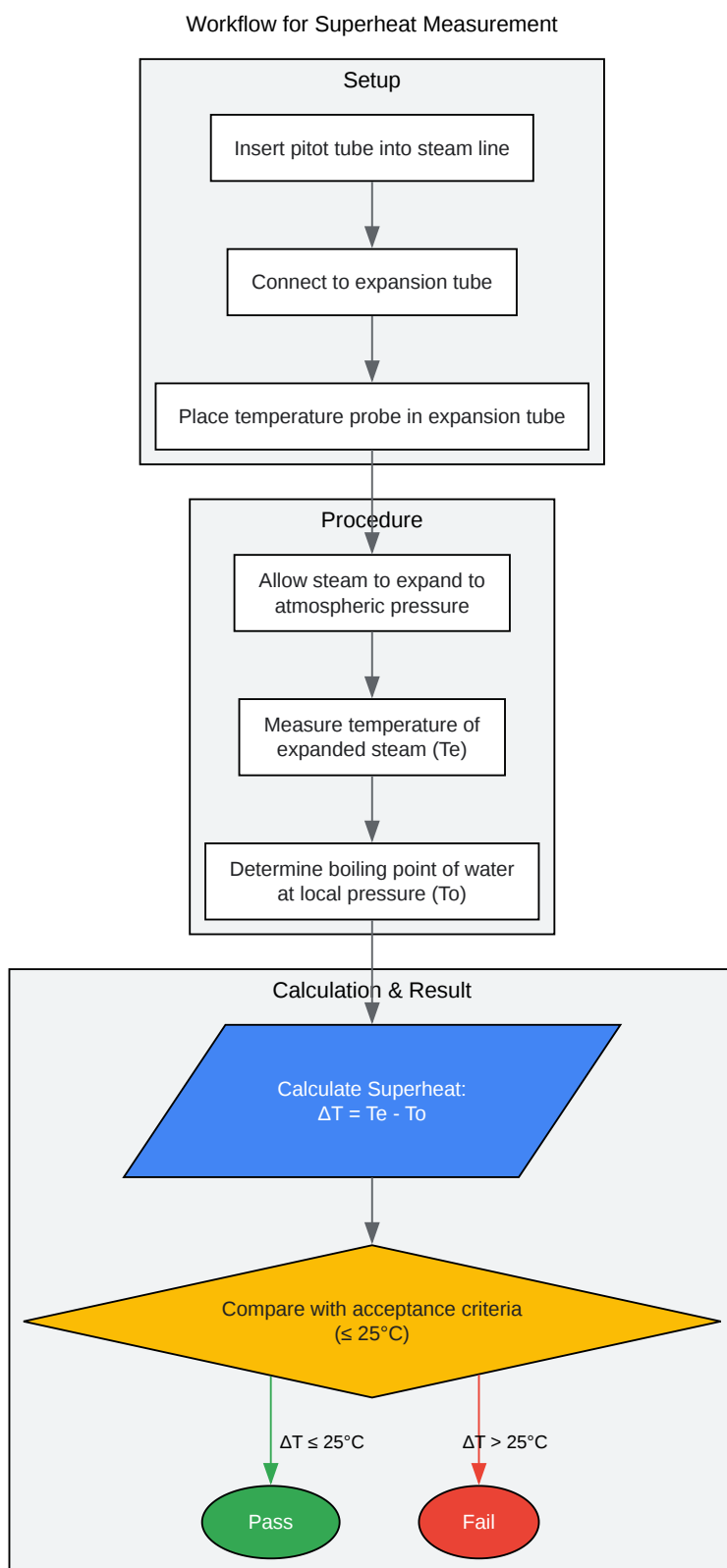
Measurement of Superheat

Principle: This test measures the temperature of the steam as it expands to atmospheric pressure. The degree of superheat is the temperature of the expanded steam above the boiling point of water at that atmospheric pressure.[\[6\]](#)[\[7\]](#)

Experimental Protocol:

- A pitot tube is inserted into the steam supply line to obtain a steam sample.
- The steam is directed through an expansion tube, which allows it to expand to atmospheric pressure.[\[7\]](#)
- A temperature probe is placed at a specified position within the expansion tube to measure the temperature of the expanded steam (T_e).[\[15\]](#)
- The boiling point of water at the local atmospheric pressure (T_o) is determined.
- The degree of superheat is calculated as: $\text{Superheat} = T_e - T_o$ [\[6\]](#)
- The test should be repeated three times to ensure consistency, with results not differing by more than 3°C.[\[6\]](#)

Logical Workflow for Superheat Measurement



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Caption: Workflow for Superheat Measurement.

Measurement of Steam Dryness (Calorimetric Method)

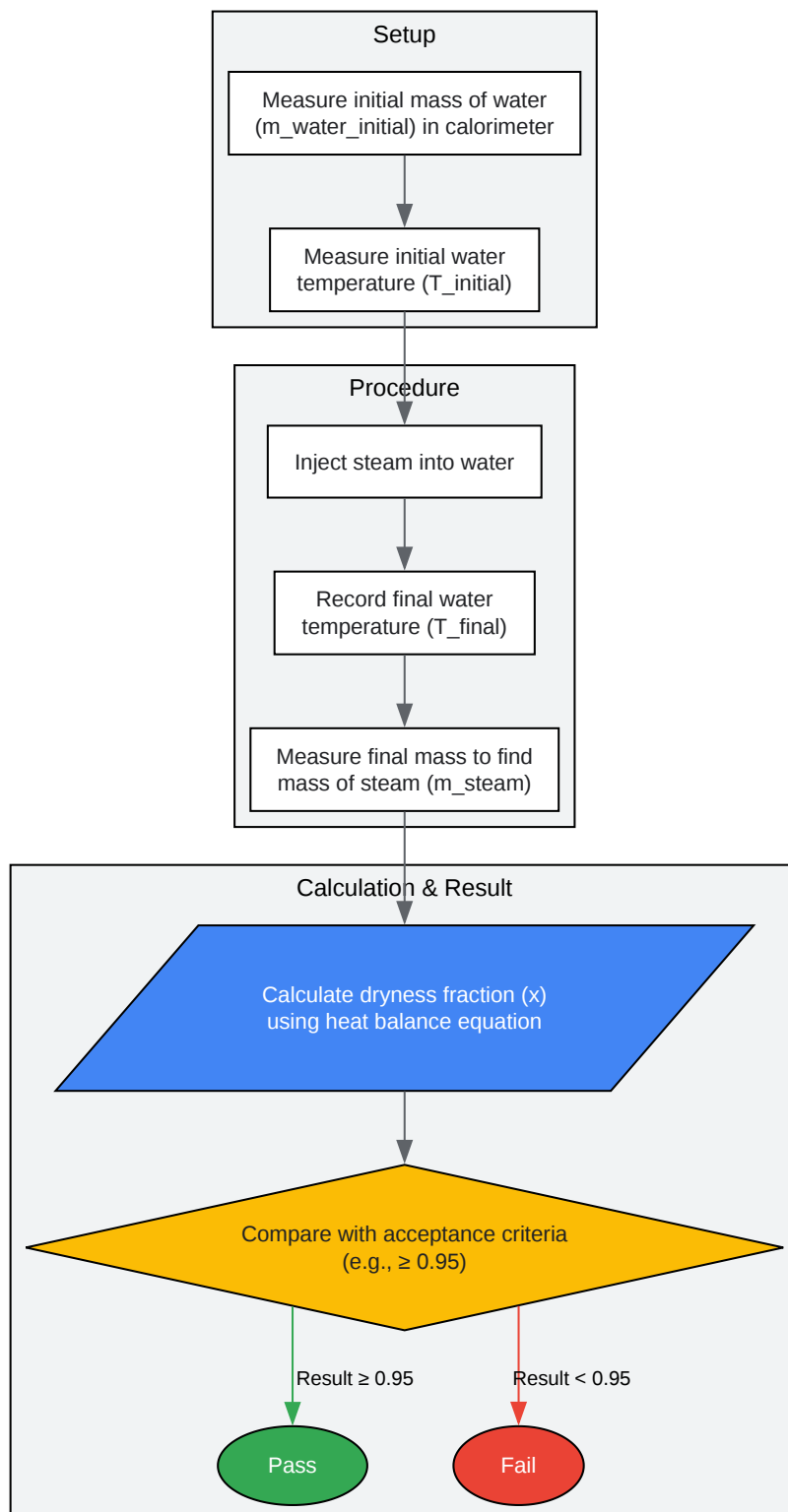
Principle: This method determines the dryness value by measuring the temperature change in a known mass of water when a known mass of steam is condensed into it. The dryness fraction is then calculated based on the heat balance equation.^[1]

Experimental Protocol:

- Fill an insulated flask (calorimeter) with a known mass of cold water ($m_{\text{water_initial}}$).
- Measure the initial temperature of the water (T_{initial}).
- Inject a sample of steam into the water until the temperature rises by a predetermined amount.
- Stop the steam flow and record the final temperature of the water (T_{final}).
- Measure the final mass of the flask and its contents to determine the mass of the condensed steam (m_{steam}).
- The dryness fraction (x) is calculated using the following heat balance equation, where values for specific heat and latent heat are obtained from steam tables: Heat gained by water = Heat lost by steam ($m_{\text{water_initial}} * C_{p_water} * (T_{\text{final}} - T_{\text{initial}}) = m_{\text{steam}} * [x * h_{fg} + C_{p_water} * (T_{\text{sat}} - T_{\text{final}})]$ Where:
 - C_{p_water} = Specific heat of water
 - h_{fg} = Latent heat of vaporization of steam at the supply pressure
 - T_{sat} = Saturation temperature of steam at the supply pressure

Logical Workflow for Steam Dryness Measurement

Workflow for Steam Dryness Measurement

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Caption: Workflow for Steam Dryness Measurement.

Advanced Measurement Techniques

For more complex steam conditions, other types of calorimeters are used.

- **Throttling Calorimeter:** This device is used for measuring the dryness fraction of relatively dry steam. It operates by throttling the steam sample to a lower pressure, which causes it to become superheated. The dryness fraction is then calculated based on the principle that the enthalpy before and after throttling is constant (an isenthalpic process).[\[8\]](#)[\[12\]](#) This method is not suitable for very wet steam, as the steam may not become superheated after throttling.
[\[8\]](#)
- **Separating Calorimeter:** This device mechanically separates the water droplets from the steam sample. The mass of the separated water and the mass of the remaining dry steam are measured to determine the dryness fraction. This method is less accurate than the throttling calorimeter but can be used for very wet steam.[\[18\]](#)[\[19\]](#)
- **Combined Separating and Throttling Calorimeter:** As the name suggests, this apparatus combines both methods. The steam first passes through a separating calorimeter to remove the bulk of the moisture and then through a throttling calorimeter for a more accurate measurement of the dryness of the remaining steam.[\[13\]](#)[\[18\]](#) This combined approach allows for the accurate measurement of the dryness fraction over a wide range of steam conditions.
[\[20\]](#)

Conclusion

The quality of steam used in pharmaceutical and biopharmaceutical applications is a critical process parameter that directly impacts the efficacy of sterilization and the integrity of the final product. A thorough understanding of the fundamental concepts of steam quality—specifically dryness, superheat, and non-condensable gases—is essential for researchers, scientists, and drug development professionals. Adherence to established standards such as EN 285 and the implementation of rigorous and well-documented measurement protocols are fundamental components of a robust sterilization validation program, ensuring process control, product safety, and regulatory compliance.

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